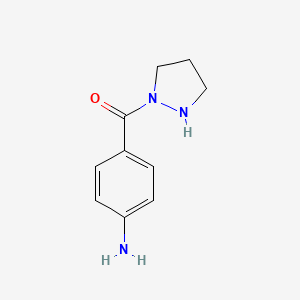
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
概要
説明
4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (4-APTPM) is an important organic compound that has been used in a variety of scientific applications. 4-APTPM is a versatile compound that can be used in synthetic chemistry, biochemistry, and medicinal chemistry. It is a highly reactive compound that can be used to synthesize a wide range of compounds and molecules. 4-APTPM has also been used in biological research to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. In
科学的研究の応用
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used in a variety of scientific research applications. It has been used in synthetic chemistry to synthesize a wide range of compounds and molecules. In biochemistry, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. In medicinal chemistry, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used to synthesize a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and antibiotics.
作用機序
The mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is not completely understood. It is believed that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone binds to specific proteins in the body, which then activate certain biochemical pathways that lead to the desired effects. For example, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to bind to certain proteins in the body that are involved in the production of inflammatory mediators, leading to anti-inflammatory effects.
生化学的および生理学的効果
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has anti-inflammatory, antifungal, and antibacterial properties. It has also been shown to have anti-cancer properties, as well as anti-viral and anti-bacterial effects. In addition, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to have neuroprotective effects, as well as anti-oxidant and anti-apoptotic effects.
実験室実験の利点と制限
The advantages of using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in laboratory experiments include its high reactivity and its ability to form a wide range of compounds and molecules. It is also relatively easy to synthesize and can be used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. The main limitation of using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in laboratory experiments is that it is a highly reactive compound and must be handled with care.
将来の方向性
The potential future directions for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additional research into the mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone could lead to the development of new drugs and therapies that could be used to treat a variety of diseases. Furthermore, research into the use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in drug delivery systems could lead to the development of more efficient and effective drug delivery systems. Finally, research into the use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in the synthesis of new compounds and molecules could lead to the development of new materials and products.
特性
IUPAC Name |
(4-aminophenyl)-pyrazolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h2-5,12H,1,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKCMPJZBWLVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN(C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



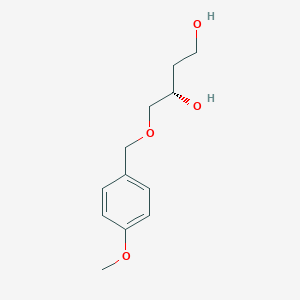
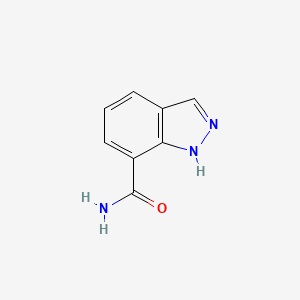
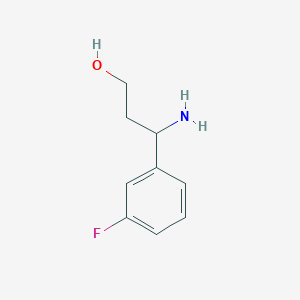
![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
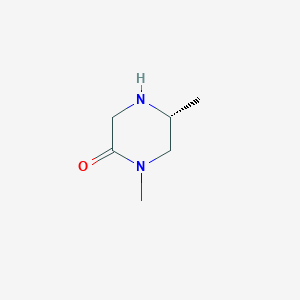
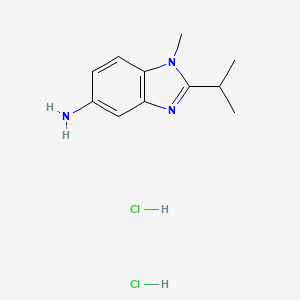
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)
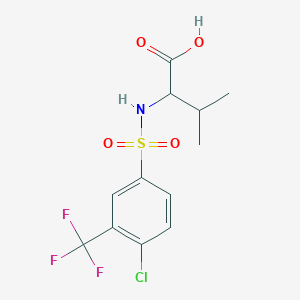
![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)